molecular formula C20H18Cl2N4OS B3128090 3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 338775-75-0

3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No. B3128090
CAS RN: 338775-75-0
M. Wt: 433.4 g/mol
InChI Key: JPWHMRFOHRYBAA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H18Cl2N4OS and its molecular weight is 433.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives are investigated for a wide spectrum of biological activities. Their applications span across developing antibacterial, antifungal, anti-cancer, and antiviral agents, among others. The triazine scaffold is considered a core moiety in medicinal chemistry, suggesting its utility in future drug development due to its potential pharmacological activities (Verma, Sinha, & Bansal, 2019).

Antitumor Activities

Specifically, 1,2,3-triazines and their benzo- and heterofused derivatives are highlighted for their antitumor activities. These compounds exhibit a broad range of activities, including antiproliferative and analgesic effects, demonstrating their potential as scaffolds for the development of antitumor compounds (Cascioferro et al., 2017).

Chemical Reactivities and Biological Activities

The chemical reactivities and biological activities of 3-Thioxo-1,2,4-Triazin-5-Ones and their derivatives have been studied, revealing their significant roles in medicinal, pharmacological, and biological fields. These compounds are recognized for their anticancer, anti-HIV, antimicrobial activities, and their effects on enzymatic processes (Makki, Abdel-Rahman, & Alharbi, 2019).

Synthesis and Applications

The synthesis and application of triazine derivatives in fields such as organic light-emitting diodes (OLEDs) and as constituents in advanced materials underscore their versatility beyond pharmacological uses. They are also being explored for their properties in materials science, indicating the broad utility of triazine-based compounds in various technological applications (Squeo & Pasini, 2020).

properties

IUPAC Name

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,3-dichlorophenyl)methoxy]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4OS/c1-14-18(10-11-23-27-12-16-8-5-9-17(21)19(16)22)24-20(26-25-14)28-13-15-6-3-2-4-7-15/h2-11,23H,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHMRFOHRYBAA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 3
3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 4
3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 5
3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
Reactant of Route 6
3-(Benzylsulfanyl)-5-(2-(((2,3-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

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